L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)-
Description
The compound L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- is a modified proline derivative characterized by:
- A methyl group at the 1st position of the pyrrolidine ring.
- A tert-butoxycarbonyl (BOC)-protected amino group at the 4th position.
- Stereochemistry specified as (4R), ensuring chirality at this position.
The BOC group [(1,1-dimethylethoxy)carbonyl] is a widely used protecting group in peptide synthesis and organic chemistry, offering stability under basic and nucleophilic conditions while being removable under acidic conditions .
Properties
CAS No. |
1609388-46-6 |
|---|---|
Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2S,4R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
AZGABNOEFBPTEM-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- typically involves the protection of the amino group of L-Proline with a Boc group. This can be achieved through the reaction of L-Proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the proline ring.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Boc group yields free L-Proline, which can then be further modified .
Scientific Research Applications
L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive peptides.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 4th Position
(a) L-Proline, 4-Fluoro-1-methyl-, (4R)- (CAS 1007912-97-1)
- Substituent : Fluorine atom at C3.
- Impact: Fluorine’s electronegativity and small size alter electronic and steric properties, influencing interactions with enzymes or receptors.
- Applications: Potential use in fluorinated pharmaceuticals for enhanced metabolic stability.
(b) L-Proline, 4-Methoxy-1-methyl-, trans- Hydrochloride (CAS 1860012-51-6)
- Substituent : Methoxy group at C4.
- The hydrochloride salt improves aqueous solubility, contrasting with the neutral BOC-protected compound .
- Applications : Intermediate in synthesizing polar proline derivatives for solubility-driven drug formulations.
(c) L-Proline, 4-(2-Propyn-1-yl)-, Hydrochloride (1:1), (4R)- (CAS 1049755-32-9)
Protecting Group Variations
(a) BOC-L-Alanyl-L-Alanyl-L-Proline
- Structure : BOC group on an alanyl-alanyl chain attached to proline.
- Impact: The BOC protection here is on a peptide chain rather than the proline’s amino group, highlighting its role in sequential peptide synthesis. The target compound’s BOC group is localized, enabling selective deprotection .
- Applications : Solid-phase peptide synthesis.
(b) 4R-((tert-Butyldimethylsilyl)oxy)-1-(Methoxycarbonyl)-L-Proline
Physicochemical and Functional Comparisons
| Compound Name | Substituent (C4) | Molecular Formula | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|---|
| Target Compound | BOC-Amino | C11H20N2O4 | 244.29 g/mol | Lipophilic, acid-labile protecting group | Peptide synthesis, drug intermediates |
| 4-Fluoro-1-methyl-L-proline | Fluorine | C6H10FNO2 | 147.15 g/mol | Enhanced metabolic stability | Fluorinated pharmaceuticals |
| 4-Methoxy-1-methyl-L-proline HCl | Methoxy | C8H16ClNO3 | 209.67 g/mol | Polar, water-soluble salt | Solubility-driven formulations |
| 4-(2-Propyn-1-yl)-L-proline HCl | Propargyl | C8H11ClNO2 | 189.64 g/mol | Reactive for bioconjugation | Polymer chemistry, bioconjugation |
| BOC-L-Alanyl-L-Alanyl-L-Proline | BOC on peptide chain | C16H27N3O6 | 357.40 g/mol | Sequential peptide protection | Peptide synthesis |
Biological Activity
L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- (CAS Number: 1279034-98-8) is a synthetic derivative of the naturally occurring amino acid proline. This compound has garnered attention in various biochemical and pharmacological studies due to its unique structural features and biological activities.
Chemical Structure and Properties
L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 244.29 g/mol
- SMILES Notation : O=C(OC(C)(C)C)N[C@H]1CN(C@@HC(=O)O)
This compound features a tert-butoxycarbonyl (Boc) group that enhances its solubility and reactivity compared to other proline derivatives, making it valuable in synthetic organic chemistry and pharmaceutical applications .
1. Histone Deacetylase Inhibition
Recent studies have demonstrated that proline derivatives can act as histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy. A notable study synthesized cadmium-proline complexes, including L-Proline derivatives, and evaluated their ability to inhibit HDAC activity. The results indicated that these compounds could induce apoptosis in cancer cells by altering gene expression through epigenetic modifications . Specifically, the cadmium complex with L-Proline was found to inhibit HDAC activity effectively at a concentration of 2 μM, leading to significant anticancer effects.
2. Role in Chagas Disease Treatment
L-Proline has been explored as a potential chemotherapeutic target for Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that proline is involved in the parasite's energy production and stress resistance mechanisms. Inhibitors designed to block proline uptake were shown to interfere with the parasite's growth and differentiation . This suggests that targeting proline metabolism could provide a novel strategy for treating Chagas disease.
3. Influence on Protein Synthesis
As an amino acid, L-Proline plays a critical role in protein synthesis and cellular functions. Its derivatives can modulate protein folding and stability, influencing various biological processes . The unique substitution patterns of L-Proline derivatives enhance their biological activity, making them suitable for various applications in biochemistry and pharmacology.
Comparative Analysis of Proline Derivatives
The following table summarizes key features of selected proline derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Proline | CHNO | Natural amino acid; involved in collagen synthesis |
| N-Boc-D-Proline | CHNO | Commonly used protecting group for amines |
| L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- | CHNO | Enhanced solubility and reactivity; potential HDACi |
Study on HDAC Inhibition
A study conducted on cadmium complexes containing L-Proline showed a significant reduction in HDAC activity across various isoforms. The IC50 value was determined to be around 2 μM after 12 hours of treatment on A549 lung cancer cells, indicating potent anticancer properties attributed to the compound's ability to induce hyperacetylation of histones .
Research on Proline Uptake in T. cruzi
In another study focusing on T. cruzi, researchers synthesized a series of triazolyl-proline derivatives aimed at blocking proline transporters in the parasite. These inhibitors successfully reduced proline uptake, demonstrating their potential as therapeutic agents against Chagas disease .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- and its derivatives?
- Methodological Answer : Optimize one-pot reactions using L-proline-derived catalysts under mild conditions (e.g., toluene solvent at 100°C for 6–12 hours). Monitor reaction progress via TLC or HPLC and purify products using column chromatography with polar/non-polar solvent gradients. Catalytic efficiency can be enhanced by magnetite-functionalized L-proline nanoparticles, which allow easy recovery and reuse .
- Key Parameters : Reaction time, solvent polarity, and catalyst loading ratios.
Q. How can the crystal structure and hydrogen-bonding patterns of this compound be characterized?
- Methodological Answer : Use synchrotron X-ray powder diffraction (SXRPD) with Rietveld refinement to resolve pseudopolymorphic forms (e.g., anhydrous vs. monohydrate). Pair with FTIR spectroscopy to identify hydrogen-bonding motifs (e.g., N–H⋯O interactions) and compare with computational models (DFT or MD simulations) .
- Data Interpretation : Focus on bond lengths (<3.0 Å) and angles (100–120°) to distinguish between intra- and intermolecular interactions.
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group at the 4-position influence enzymatic inhibition or substrate mimicry?
- Mechanistic Insight : The Boc group introduces steric bulk and hydrophobicity, potentially stabilizing transition states in enzyme-substrate complexes. Use kinetic assays (e.g., IC₅₀ determination) with serine proteases or oxidoreductases to compare inhibition potency against unmodified L-proline derivatives. Structural analysis (X-ray crystallography) of enzyme-inhibitor complexes can reveal binding site interactions .
- Contradiction Analysis : If conflicting inhibition data arise, evaluate solvent accessibility of the Boc group via molecular docking or mutagenesis studies targeting active-site residues.
Q. What metabolic pathways are implicated in the catabolism of this compound in Trypanosoma models, and how does glucose availability regulate them?
- Methodological Answer : Perform isotopically labeled ([¹³C]-L-proline) tracer experiments in T. brucei cultures under glucose-rich vs. depleted conditions. Analyze metabolic products via NMR or LC-MS to track conversion to succinate, glutamate, or alanine. Knockdown PRODH (proline dehydrogenase) via RNAi to confirm pathway specificity .
- Data Interpretation : Glucose depletion upregulates proline uptake 3–6-fold and shifts catabolism toward ATP-generating pathways (e.g., mitochondrial oxidative phosphorylation).
Q. How can computational modeling predict the impact of the 1-methyl group on peptide chain conformation?
- Methodological Answer : Use molecular dynamics (MD) simulations to compare the conformational flexibility of peptides containing the modified proline vs. native proline. Focus on dihedral angles (ϕ/ψ) and Ramachandran plots to quantify rigidity. Validate with circular dichroism (CD) spectroscopy to assess α-helix or β-sheet stabilization .
- Advanced Tip : Apply machine learning (e.g., AlphaFold2) to predict tertiary structural changes in proline-rich domains like collagen or elastin.
Contradiction Resolution & Best Practices
Q. How to address discrepancies in reported proline transporter affinities (Km) across Leishmania, Trypanosoma, and mammalian models?
- Resolution Strategy : Standardize uptake assays (e.g., 30-second incubation at 25°C) and control for competing substrates (e.g., alanine, cysteine). Use CRISPR-edited cell lines to isolate transporter-specific kinetics (e.g., TbAAT6 in T. brucei) .
- Data Normalization : Express uptake rates relative to total protein content or cell count (pmol·min⁻¹·mg⁻¹ protein).
Q. What techniques differentiate surface adsorption behavior of this compound from other amino acids in interfacial studies?
- Methodological Answer : Employ sum frequency generation (SFG) vibrational spectroscopy to probe adsorption on hydrophobic surfaces (e.g., deuterated polystyrene). Compare signal intensities at 2990 cm⁻¹ (C–H stretch of proline) against arginine’s 3300 cm⁻¹ (N–H stretch) .
- Advanced Application : Combine with quartz crystal microbalance (QCM) to quantify adsorption kinetics and monolayer formation.
Structural & Functional Analysis
Q. How does the compound’s rigidity affect its role as a green catalyst in urea synthesis?
- Mechanistic Insight : The cyclic structure enhances stereochemical control during nucleophilic substitution. Characterize catalytic efficiency via turnover frequency (TOF) measurements and compare with non-rigid catalysts (e.g., linear amines). Use XRD to confirm transition-state stabilization in co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
